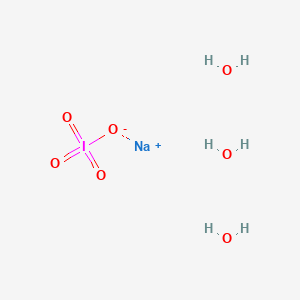

Sodium metaperiodate trihydrate

Description

Properties

CAS No. |

13472-31-6 |

|---|---|

Molecular Formula |

H6INaO7 |

Molecular Weight |

267.94 g/mol |

IUPAC Name |

sodium;periodate;trihydrate |

InChI |

InChI=1S/HIO4.Na.3H2O/c2-1(3,4)5;;;;/h(H,2,3,4,5);;3*1H2/q;+1;;;/p-1 |

InChI Key |

BSHCFHLQFXHMSH-UHFFFAOYSA-M |

Canonical SMILES |

O.O.O.[O-]I(=O)(=O)=O.[Na+] |

Origin of Product |

United States |

Synthesis and Manufacturing Processes of Sodium Metaperiodate Trihydrate

Laboratory-Scale Synthetic Methodologies

In a laboratory setting, sodium metaperiodate is typically synthesized through various oxidation and dehydration reactions.

One common laboratory method involves the oxidation of sodium iodide using sodium hypochlorite (B82951) in a nitric acid solution. atamankimya.comatamanchemicals.comatamankimya.com This process leverages the strong oxidizing power of sodium hypochlorite to convert the iodide to the higher oxidation state of periodate (B1199274).

Another established method is the oxidation of sodium iodate (B108269) with chlorine gas in the presence of sodium hydroxide (B78521). atamankimya.comatamankimya.comwikipedia.orgwikiwand.com This reaction proceeds by bubbling chlorine through an alkaline solution of sodium iodate, leading to the formation of sodium hydrogen periodate, which can then be further processed. atamankimya.comatamankimya.comwikipedia.orgwikiwand.com The reaction is as follows:

NaIO₃ + Cl₂ + 4NaOH → Na₃H₂IO₆ + 2NaCl + H₂O wikipedia.orgwikiwand.com

Similar to the chlorine-based method, sodium iodide can be oxidized using bromine in a sodium hydroxide solution. atamankimya.comwikipedia.orgwikiwand.com This method also yields sodium hydrogen periodate. The balanced chemical equation for this reaction is:

NaI + 4Br₂ + 10NaOH → Na₃H₂IO₆ + 8NaBr + 4H₂O wikipedia.orgwikiwand.com

Sodium metaperiodate can be prepared by the dehydration of sodium hydrogen periodate (Na₃H₂IO₆) using nitric acid. atamankimya.comdifferencebetween.comatamankimya.comwikipedia.orgwikiwand.comwikipedia.org This step is crucial for converting the orthoperiodate form, often produced in the initial oxidation steps, to the metaperiodate form. atamankimya.comwikipedia.org The reaction is represented as:

Na₃H₂IO₆ + 2HNO₃ → NaIO₄ + 2NaNO₃ + 2H₂O atamankimya.comatamankimya.comwikipedia.org

| Starting Material | Reagents | Product | Reference |

| Sodium Iodide | Sodium Hypochlorite, Nitric Acid | Sodium Metaperiodate | atamankimya.comatamanchemicals.comatamankimya.com |

| Sodium Iodate | Chlorine, Sodium Hydroxide | Sodium Hydrogen Periodate | atamankimya.comwikipedia.orgwikiwand.com |

| Sodium Iodide | Bromine, Sodium Hydroxide | Sodium Hydrogen Periodate | atamankimya.comwikipedia.orgwikiwand.com |

| Sodium Hydrogen Periodate | Nitric Acid | Sodium Metaperiodate | atamankimya.comdifferencebetween.comatamankimya.comwikipedia.orgwikipedia.org |

Industrial-Scale Production Techniques

On an industrial scale, efficiency and cost-effectiveness are paramount. Therefore, electrochemical methods are often favored.

Modern industrial production of sodium metaperiodate often involves the electrochemical oxidation of sodium iodate. atamankimya.comatamankimya.comwikipedia.orgwikiwand.comatamanchemicals.com This process is typically carried out using a lead dioxide (PbO₂) anode. atamankimya.comwikipedia.orgwikiwand.com The electrochemical approach offers a high degree of control over the reaction and can lead to high-purity products. The standard electrode potential for the oxidation of iodate to periodate is 1.6 V. atamankimya.comwikipedia.org Research has also explored the use of other anode materials, such as boron-doped diamond, which has shown a maximum periodate current efficiency of about 0.6, similar to lead electrodes. researchgate.net

| Method | Anode Material | Starting Material | Key Feature | Reference |

| Electrochemical Oxidation | Lead Dioxide (PbO₂) | Sodium Iodate | Industrial standard, high efficiency | atamankimya.comatamankimya.comwikipedia.orgwikiwand.comatamanchemicals.com |

| Electrochemical Oxidation | Boron-Doped Diamond (BDD) | Iodic Acid/Lithium Iodate | High current efficiency, comparable to PbO₂ | researchgate.net |

Challenges and Advancements in Industrial Synthesis Efficiency

The industrial production of sodium metaperiodate faces several challenges, primarily centered on maximizing yield and minimizing waste. A significant issue in the synthesis process, which often involves the acidification of a sodium paraperiodate solution to crystallize sodium metaperiodate, is the loss of the product in the mother liquor. google.com To obtain the anhydrous form (NaIO4), the crystallization temperature cannot be excessively low, as this would cause the formation of the trihydrate salt. google.com This necessary higher temperature results in product loss due to the inherent solubility of sodium metaperiodate in the aqueous solution. google.com

In applications such as the production of dialdehyde (B1249045) cellulose (B213188), where sodium periodate is used as an oxidant, the resulting iodate (IO3⁻) is a byproduct. researchgate.net Regenerating this iodate back into periodate is crucial for process efficiency. Research has shown that sodium hypochlorite can be used as a secondary oxidant under alkaline conditions to convert the iodate back to periodate. researchgate.net The efficacy of this regeneration can be high, but it is challenged by the presence of soluble impurities from the primary reaction, which can consume the hypochlorite in side-reactions. researchgate.net

Crystalline Forms and Interconversions

Sodium periodate is not a single, simple entity but can exist in several crystalline forms, each with distinct structures and properties. These forms are interconvertible and their existence is often dependent on the method of preparation and the presence of water. wikipedia.orgatamankimya.com The primary forms include anhydrous sodium metaperiodate, its trihydrate, and various orthoperiodates. wikipedia.orgatamankimya.comchemkits.eu

Anhydrous Sodium Metaperiodate (NaIO₄)

Anhydrous sodium metaperiodate (NaIO₄) is a key form of the compound. It crystallizes in the tetragonal system, specifically in the I41/a space group. atamankimya.comatamankimya.comatamanchemicals.com The crystal structure consists of slightly distorted periodate (IO₄⁻) tetrahedra, with average iodine-oxygen (I–O) bond distances of 1.775 Å. atamankimya.comatamankimya.comatamanchemicals.com In this lattice, the sodium cations (Na⁺) are coordinated with eight surrounding oxygen atoms at distances of 2.54 and 2.60 Å. atamankimya.comatamankimya.comatamanchemicals.com This anhydrous salt decomposes at 300 °C. wikipedia.orgwikiwand.comhnsolarchem.com

Table 1: Properties of Anhydrous Sodium Metaperiodate (NaIO₄)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | NaIO₄ | atamankimya.comatamankimya.com |

| Molar Mass | 213.89 g/mol | wikipedia.orgatamankimya.com |

| Appearance | White crystals | wikipedia.orgwikiwand.com |

| Crystal System | Tetragonal | wikipedia.orgatamankimya.comatamankimya.com |

| Space Group | I41/a | atamankimya.comatamankimya.comatamanchemicals.com |

| Density | 3.865 g/cm³ | wikipedia.orgwikiwand.com |

Sodium Metaperiodate Trihydrate (NaIO₄·3H₂O)

As its name suggests, this compound is the hydrated form of sodium metaperiodate, containing three molecules of water of crystallization for each formula unit of NaIO₄. nih.gov This form is notable when crystallization from aqueous solutions occurs at lower temperatures. google.com Unlike its anhydrous counterpart, the trihydrate crystallizes in a trigonal system. wikipedia.orgwikiwand.com It decomposes at a lower temperature of 175 °C. wikipedia.orgwikiwand.com

Table 2: Properties of this compound (NaIO₄·3H₂O)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | H₆INaO₇ | nih.gov |

| Molar Mass | 267.94 g/mol | nih.gov |

| Appearance | White crystalline solid | hnsolarchem.com |

| Crystal System | Trigonal | wikipedia.org |

| Melting Point | 175 °C (decomposes) | wikipedia.orgwikiwand.com |

| IUPAC Name | sodium;periodate;trihydrate | nih.gov |

Orthoperiodate Forms (Na₂H₃IO₆, Na₅IO₆) and Their Derivation

In addition to the metaperiodate forms, sodium periodate also exists as orthoperiodates. The most common is disodium (B8443419) trihydrogen orthoperiodate (Na₂H₃IO₆), though the fully reacted salt, pentasodium orthoperiodate (Na₅IO₆), can also be prepared. wikipedia.orgatamankimya.comchemkits.eu These forms are derived from orthoperiodic acid (H₅IO₆).

Classically, industrial production often yields sodium hydrogen periodate (Na₂H₃IO₆ or the trisodium (B8492382) salt Na₃H₂IO₆) first. wikipedia.orgwikiwand.com This is typically achieved through the oxidation of sodium iodate or sodium iodide using an oxidizing agent like chlorine or bromine in a sodium hydroxide solution. wikipedia.orgwikiwand.com

The crystalline structures of these orthoperiodates differ significantly from the metaperiodates.

Disodium trihydrogen orthoperiodate (Na₂H₃IO₆) forms orthorhombic crystals with the space group Pnnm. wikipedia.orgatamankimya.comatamanchemicals.com In this structure, both iodine and sodium atoms are octahedrally coordinated with six oxygen atoms, although the sodium-oxygen octahedron is highly distorted. wikipedia.orgatamankimya.comatamanchemicals.com

Pentasodium orthoperiodate (Na₅IO₆) has been shown by powder diffraction to crystallize in the monoclinic system (space group C2/m). wikipedia.orgatamanchemicals.comatamanchemicals.com

Anhydrous sodium metaperiodate (NaIO₄) can be directly derived from these orthoperiodate forms. The process involves the dehydration of sodium hydrogen periodate using nitric acid. wikipedia.orgatamanchemicals.comwikiwand.com

Equilibrium and Conversion Dynamics of Periodate Species in Aqueous Media

The behavior of periodate in aqueous solutions is complex and central to understanding the interconversion of its various solid forms. Research indicates that in water, the periodate ion exists overwhelmingly in its octahedral orthoperiodate form, rather than the tetrahedral metaperiodate form. researchgate.net The long-held notion of a simple and rapid equilibrium between the tetrahedral IO₄⁻ ion and the hydrated octahedral H₄IO₆⁻ species has been challenged by recent studies. researchgate.netacs.orgnih.gov

The speciation of periodate in an aqueous medium is highly dependent on pH and is governed by the successive deprotonations of orthoperiodic acid (H₅IO₆). acs.orgnih.gov The key equilibria can be described by the following acid dissociation constants (pKa):

Table 3: Acid Dissociation Equilibria of Orthoperiodic Acid

| Equilibrium Reaction | pKa Value | Conditions | Source(s) |

|---|---|---|---|

| H₅IO₆ ↔ H₄IO₆⁻ + H⁺ | pKₐ₁ = 1.64 | - | mdpi.com |

| H₅IO₆ ↔ H₄IO₆⁻ + H⁺ | pKₐ₁ = 0.98 ± 0.18 | 0.5 M NaNO₃ | acs.orgnih.gov |

| H₄IO₆⁻ ↔ H₃IO₆²⁻ + H⁺ | pKₐ₂ = 8.36 | - | mdpi.com |

| H₄IO₆⁻ ↔ H₃IO₆²⁻ + H⁺ | pKₐ₂ = 7.42 ± 0.03 | 0.5 M NaNO₃ | acs.orgnih.gov |

| H₄IO₆⁻ ↔ H₃IO₆²⁻ + H⁺ | pKₐ₂ = 7.55 ± 0.04 | 0.5 M NaClO₄ | acs.orgnih.gov |

| H₃IO₆²⁻ ↔ H₂IO₆³⁻ + H⁺ | pKₐ₃ = 12.20 | - | mdpi.com |

| H₃IO₆²⁻ ↔ H₂IO₆³⁻ + H⁺ | pKₐ₃ = 10.99 ± 0.02 | 0.5 M NaNO₃ | acs.orgnih.gov |

These studies, utilizing methods like potentiometric titration, UV and Raman spectroscopies, concluded that the experimental data can be fully explained by the presence of orthoperiodic acid and its deprotonated species. acs.orgnih.gov There was no clear evidence to support a significant role for the ortho-meta equilibrium or for the dimerization of periodate ions in the solution. acs.orgnih.gov Therefore, the conversion between the solid crystalline forms (e.g., precipitating anhydrous NaIO₄ from a solution containing orthoperiodate species) is driven by manipulating the solution conditions (e.g., pH, temperature, concentration) to favor the crystallization of a specific salt from this complex aqueous equilibrium. google.com

Advanced Structural Characterization and Spectroscopic Analysis of Sodium Metaperiodate Trihydrate

Crystallographic Studies of Sodium Metaperiodate Crystal Forms

The solid-state structures of sodium periodates have been elucidated through crystallographic studies, revealing distinct crystal systems and coordination environments depending on the specific form of the periodate (B1199274) anion and the presence of hydrogen.

Anhydrous sodium metaperiodate (NaIO₄) crystallizes in the tetragonal system, belonging to the space group I4₁/a. wikipedia.orgepfl.chatamankimya.comnih.gov The crystal structure consists of slightly distorted tetraoxoiodate(VII) (IO₄⁻) ions. wikipedia.orgatamankimya.comatamanchemicals.comatamankimya.com In this arrangement, the iodine atom is at the center of a tetrahedron of oxygen atoms. ttu.edu The sodium ions (Na⁺) are coordinated with eight surrounding oxygen atoms from the periodate anions. wikipedia.orgatamankimya.comatamanchemicals.comatamankimya.com

Table 1: Crystallographic Data for Anhydrous Sodium Metaperiodate (NaIO₄)

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a | 5.3222 Å nih.gov |

| b | 5.3222 Å nih.gov |

| c | 11.93 Å nih.gov |

| α | 90° nih.gov |

| β | 90° nih.gov |

| γ | 90° nih.gov |

Sodium hydrogen periodate (Na₂H₃IO₆) adopts an orthorhombic crystal structure with the space group Pnnm. wikipedia.orgatamankimya.comatamankimya.comglosbe.comreverso.net In this compound, both the iodine and sodium atoms are characterized by an octahedral coordination environment, being surrounded by six oxygen atoms. wikipedia.orgatamankimya.comatamankimya.com The NaO₆ octahedron, however, is significantly distorted. wikipedia.orgatamankimya.comatamankimya.com The structure is a network where the IO₆ and NaO₆ octahedra are linked by sharing common vertices and edges. wikipedia.orgatamankimya.comatamankimya.com

Table 2: Crystal System for Sodium Hydrogen Periodate (Na₂H₃IO₆)

| Parameter | Value |

| Crystal System | Orthorhombic wikipedia.orgatamankimya.comatamankimya.comglosbe.comreverso.net |

| Space Group | Pnnm wikipedia.orgatamankimya.comatamankimya.comglosbe.comreverso.net |

The fully reacted sodium orthoperiodate salt, Na₅IO₆, crystallizes in the monoclinic system with the space group C2/m, as indicated by powder diffraction data. wikipedia.orgepfl.chatamankimya.commaterialsproject.org The structure is three-dimensional and features three distinct, inequivalent sites for the sodium ions. materialsproject.org In one of these sites, the sodium atom is bonded to six oxygen atoms, forming distorted NaO₆ octahedra that share corners and edges with neighboring IO₆ and NaO₆ octahedra. materialsproject.org

Table 3: Crystal System for Sodium Orthoperiodate (Na₅IO₆)

| Parameter | Value |

| Crystal System | Monoclinic wikipedia.orgepfl.chatamankimya.commaterialsproject.org |

| Space Group | C2/m wikipedia.orgepfl.chatamankimya.commaterialsproject.org |

The coordination geometry and bond lengths between iodine and oxygen are fundamental to the structure of periodates and vary between the metaperiodate and orthoperiodate forms.

Metaperiodate (IO₄⁻): The metaperiodate ion features a distorted tetrahedral geometry. wikipedia.org X-ray diffraction studies reveal an average iodine-oxygen (I-O) bond distance of approximately 1.775 Å to 1.78 Å. wikipedia.orgatamankimya.comatamankimya.comwikipedia.org

Orthoperiodate (IO₆⁵⁻): In contrast, the orthoperiodate ion typically adopts a slightly deformed octahedral geometry. wikipedia.org The I–O bond lengths are longer than in the metaperiodate, averaging around 1.89 Å. wikipedia.org In Na₂H₃IO₆, the iodine atom is at the center of an IO₆ octahedron. wikipedia.orgepfl.chatamankimya.com Similarly, the structure of Na₅IO₆ is built around IO₆ octahedra. materialsproject.org

Table 4: Iodine-Oxygen Coordination and Bond Distances

| Periodate Form | Coordination Geometry | Average I-O Bond Distance (Å) |

| Metaperiodate (IO₄⁻) | Distorted Tetrahedral wikipedia.org | 1.775 - 1.78 wikipedia.orgatamankimya.comatamankimya.comwikipedia.org |

| Orthoperiodate (IO₆⁵⁻) | Deformed Octahedral wikipedia.org | ~1.89 wikipedia.org |

The coordination of the sodium cation with oxygen atoms from the periodate anions is a key feature of these crystal structures.

In Anhydrous NaIO₄: The Na⁺ ions are surrounded by eight oxygen atoms. wikipedia.orgepfl.chatamankimya.comatamankimya.com The Na-O distances are 2.54 Å and 2.60 Å. wikipedia.orgepfl.chatamanchemicals.comatamankimya.comatamanchemicals.com

In Na₂H₃IO₆: Sodium atoms are octahedrally coordinated by six oxygen atoms, though this NaO₆ octahedron is described as being strongly distorted. wikipedia.orgepfl.chatamankimya.comatamankimya.com

In Na₅IO₆: The structure contains three unique sodium sites. materialsproject.org In one such site, the sodium is bonded to six oxygen atoms in a distorted octahedral formation, with Na-O bond distances ranging from 2.37 Å to 2.72 Å. materialsproject.org These NaO₆ octahedra share corners and edges with other polyhedra in the structure. materialsproject.org

Theoretical Investigations of Periodate Ion Electronic Structure and Hypervalency

The periodate ion is a classic example of a molecule containing a hypervalent atom, where the central iodine atom forms more bonds than allowed by the classical octet rule. wikipedia.orgiitd.ac.in In both the tetrahedral metaperiodate and the octahedral orthoperiodate, the iodine atom exists in a +7 oxidation state and is considered hypervalent. wikipedia.org

Theoretical studies have been crucial in understanding the bonding in these species. The concept of hypervalency has evolved from early suggestions of d-orbital participation to models based on multi-center, hypervalent bonds. iitd.ac.in It is now widely accepted that the bonding in hypervalent iodine compounds does not involve significant d-orbital contributions. iitd.ac.in Instead, the model of a three-center, four-electron (3c-4e) bond is used to describe the bonding in many hypervalent molecules. iitd.ac.inacs.org This model describes a linear arrangement of three atoms held together by four electrons, resulting in bonds that are typically longer and weaker than standard two-center, two-electron covalent bonds. acs.org

Modern theoretical investigations also describe the bonding in terms of dative bonds, which supports the absence of I=O double bonds. wikipedia.orgchemistryworld.com Furthermore, recent computational studies have explored the ability of the periodate anion to function as a halogen bond donor, where the iodine atom can act as an electrophilic center and form attractive interactions with electron-rich atoms. rsc.org

Mechanistic Insights into Sodium Metaperiodate Trihydrate Oxidative Reactions

Fundamental Principles of Periodate (B1199274) Oxidation

Periodate oxidation, often referred to as the Malaprade oxidation, is a chemical reaction that specifically cleaves the carbon-carbon bond of vicinal diols (1,2-diols) and other 1,2-difunctionalized alkanes. chemistrysteps.comstackexchange.comwikipedia.org The process involves the oxidation of the substrate by the periodate ion (IO₄⁻), which is itself reduced from an iodine(VII) state to an iodine(V) state in the form of iodate (B108269) (IO₃⁻). masterorganicchemistry.com

The primary application of this reaction is the oxidative cleavage of vicinal diols to yield two carbonyl compounds. chemistrysteps.comucalgary.ca The nature of the resulting carbonyl groups—aldehydes or ketones—is determined by the substitution pattern of the original diol. chemistrysteps.com

A primary alcohol group is oxidized to formaldehyde (B43269). chemistrysteps.com

A secondary alcohol group is converted to an aldehyde.

A tertiary alcohol group yields a ketone. chemistrysteps.com

Beyond vicinal diols, periodate oxidation can also cleave other related functionalities, including:

α-hydroxy ketones

1,2-diketones

α-amino alcohols wikipedia.orgwikipedia.org

α-hydroxy acids and α-keto acids wikipedia.org

1,2-diamines wikipedia.org

The reaction is highly selective for these 1,2-difunctional systems, a characteristic that has made it a valuable tool in the structural elucidation of carbohydrates and for the selective modification of biomolecules like RNA, which contains ribose with vicinal diols. stackexchange.comwikipedia.orgatamanchemicals.com

**4.2. Detailed Mechanism of Vicinal Diol Cleavage

The oxidative cleavage of vicinal diols by sodium metaperiodate proceeds through a multistep mechanism involving the formation and subsequent decomposition of a cyclic intermediate.

The initial and crucial step in the mechanism is the reaction between the vicinal diol and the periodate ion to form a cyclic periodate ester. chemistrysteps.compearson.comrutgers.edu This occurs through a sequence of nucleophilic attacks by the hydroxyl groups of the diol on the electrophilic iodine atom of the periodate. masterorganicchemistry.comatamanchemicals.com The process involves two successive attacks, accompanied by proton transfers, to create a five-membered cyclic intermediate. chemistrysteps.commasterorganicchemistry.com The formation of this cyclic ester is a prerequisite for the subsequent bond cleavage. pearson.comrutgers.edu

Once the cyclic periodate ester is formed, it undergoes a fragmentation that cleaves the carbon-carbon bond of the original diol. ucalgary.ca This decomposition step is often described as being analogous to a retro-cycloaddition reaction. masterorganicchemistry.comnumberanalytics.com In this concerted, pericyclic process, the electrons within the five-membered ring rearrange, leading to the breaking of the C-C bond and the simultaneous formation of two carbon-oxygen double bonds (carbonyl groups) and the release of the iodate ion. ucalgary.canumberanalytics.com This mechanistic pathway explains the specific and clean cleavage observed in periodate oxidations.

Regio- and Stereoselectivity in Periodate Oxidations

The orientation and spatial arrangement of the functional groups in the substrate significantly influence the rate and outcome of periodate oxidations.

Regioselectivity: Periodate oxidation demonstrates high regioselectivity, targeting only the C-C bond between vicinal diols. In complex molecules with multiple hydroxyl groups, such as cellulose (B213188), the oxidation selectively occurs at the C2-C3 bond of the anhydroglucose (B10753087) units, forming dialdehyde (B1249045) cellulose. researchgate.netresearchgate.netmdpi.com Studies on cellulose oxidation have shown that the attack of the periodate oxidant on the glucose units proceeds randomly rather than in clusters. researchgate.net This selectivity allows for precise chemical modification of polysaccharides. nih.gov

Stereoselectivity: The reaction is highly sensitive to the stereochemistry of the substrate.

cis-diols react significantly faster than trans-diols. stackexchange.comwikipedia.org This is because cis-diols can readily adopt the correct conformation to form the five-membered cyclic periodate ester intermediate. chemistrysteps.comwikipedia.org

Conversely, trans-diols in rigid cyclic systems, such as trans-diaxial diols, are often unreactive towards periodate because they cannot achieve the necessary geometry for the formation of the cyclic ester. chemistrysteps.comrsc.org

Kinetic studies on cyclohexane-1,2-diols have quantified this difference, showing that the cis-isomer cleaves much more rapidly than the trans-isomer. stackexchange.com

The dependence of reaction rates on the stereochemistry of the substrate provides strong evidence for the proposed cyclic intermediate mechanism. nih.gov

Influence of pH and Solvent Systems on Reaction Kinetics and Efficiency

The rate and efficiency of periodate oxidations are markedly affected by the reaction conditions, primarily pH and the solvent system used.

Influence of pH: The pH of the reaction medium has a profound effect on the reaction kinetics. bohrium.com This is largely due to the different forms of periodate that exist in aqueous solution at various pH levels. bohrium.comacs.org The reaction rate is generally slow at very low and very high pH values, with an optimal range typically between pH 4 and 7. cdnsciencepub.combohrium.com The pH dependence can be explained by the reactivity of the different periodate species (e.g., H₅IO₆, H₄IO₆⁻) and the protonation state of the substrate. cdnsciencepub.comacs.org For instance, in the oxidation of proline, the reaction rate's dependence on pH was attributed to the reaction between the periodate monoanion and the protonated and dipolar forms of the amino acid. cdnsciencepub.com In some catalyzed reactions, a specific pH optimum is observed, such as pH 7.0 for the Mn(II)-catalyzed periodate oxidation of p-anisidine. scispace.comresearchgate.net

Influence of Solvent Systems: The choice of solvent is crucial, especially since periodate salts have limited solubility in many organic solvents. wikipedia.orgrsc.org Reactions are commonly performed in water or aqueous mixtures of organic solvents like ethanol, acetone, or acetic acid. rsc.orgrsc.orgacs.org The solvent can influence the reaction rate by affecting the solubility of the substrate and by altering the polarity of the medium. stackexchange.comrsc.org For example, in the oxidation of sulfides, the reaction rate was observed to be sensitive to the solvent polarity, consistent with a polar transition state. rsc.org For substrates insoluble in water, co-solvents are necessary to create a homogeneous reaction mixture, or the reaction can be run in a two-phase system with a phase-transfer catalyst. atamanchemicals.comnih.gov

Applications of Sodium Metaperiodate Trihydrate in Complex Organic Synthesis

Oxidative Cleavage Reactions

Sodium metaperiodate is widely recognized for its ability to cleave carbon-carbon bonds in specific functional groups, a property that is highly valuable in the synthesis of complex organic molecules. atamanchemicals.comrsc.org

Aldehyde and Ketone Generation from 1,2-Diols (Vicinal Diols)

The oxidative cleavage of vicinal diols, also known as 1,2-diols, by sodium metaperiodate is a cornerstone reaction in organic chemistry for the generation of aldehydes and ketones. atamankimya.comchemistrysteps.com This reaction, often referred to as the Malaprade oxidation, involves the cleavage of the carbon-carbon bond of the diol, with each carbon atom being oxidized to a carbonyl group. chemistrysteps.commasterorganicchemistry.com The nature of the resulting carbonyl compound depends on the substitution pattern of the original diol. Primary alcohols are converted to formaldehyde (B43269), secondary alcohols yield aldehydes, and tertiary alcohols produce ketones. chemistrysteps.com

The mechanism of this transformation proceeds through the formation of a cyclic periodate (B1199274) ester intermediate. rsc.orgchemistrysteps.com This intermediate then breaks down to yield the two carbonyl-containing fragments. atamankimya.com The reaction is typically rapid and quantitative. rsc.org A key aspect of this reaction is its stereospecificity; cis-isomers of cyclic diols react more readily than their trans-counterparts because they can more easily form the required cyclic intermediate. rsc.org

This method is particularly useful in carbohydrate chemistry for opening saccharide rings between vicinal diols, which results in the formation of two aldehyde groups. atamankimya.comwikipedia.org This reactivity allows for the selective labeling of the 3'-ends of RNA, as the ribose sugar contains vicinal diols, whereas the deoxyribose in DNA does not. atamankimya.comwikipedia.org

| Starting Material | Product(s) | Key Features |

|---|---|---|

| Vicinal Diol (1,2-Diol) | Aldehydes and/or Ketones | Cleavage of the C-C bond between the hydroxyl groups. |

| Primary-Secondary Diol | Aldehyde and Formaldehyde | Illustrates the fate of different alcohol types. |

| Di-secondary Diol | Two Aldehydes | Common outcome in carbohydrate chemistry. |

| Secondary-Tertiary Diol | Aldehyde and Ketone | Demonstrates formation of different carbonyls. |

| Di-tertiary Diol | Two Ketones | Results from highly substituted diols. |

Cleavage of 2-Aminoethanol Derivatives

Sodium metaperiodate can also effect the oxidative cleavage of the carbon-carbon bond in 2-aminoethanol derivatives. atamankimya.comatamanchemicals.com These compounds possess a primary amine and a hydroxyl group on adjacent carbon atoms. The oxidation results in the formation of an aldehyde at the carbon that originally bore the hydroxyl group. atamanchemicals.comatamanchemicals.com

Extension to Alkene Cleavage via Hydroxylation-Oxidation Sequences (e.g., Lemieux-Johnson Reagent, KMnO4-based reagents)

While sodium metaperiodate itself does not directly cleave alkenes, it is a crucial component in two-step processes that achieve this transformation, effectively serving as an alternative to ozonolysis. masterorganicchemistry.comwikipedia.org

The Lemieux-Johnson oxidation is a prominent example. wikipedia.org In this reaction, an alkene is first dihydroxylated using a catalytic amount of osmium tetroxide (OsO4) to form a vicinal diol. masterorganicchemistry.comwikipedia.org Sodium metaperiodate is then used in a stoichiometric amount to cleave the resulting diol, producing aldehydes or ketones. masterorganicchemistry.comwikipedia.org A key role of the periodate in this process is to regenerate the osmium tetroxide from its reduced form, allowing the use of only catalytic quantities of the toxic and expensive osmium reagent. wikipedia.org This one-pot procedure is a powerful method for alkene cleavage. masterorganicchemistry.com

Similarly, sodium metaperiodate can be used in conjunction with potassium permanganate (B83412) (KMnO4). wikipedia.orgresearchgate.net In what is sometimes called the Lemieux-von Rudloff reaction, a catalytic amount of KMnO4 is used with a stoichiometric amount of NaIO4. wikipedia.orgresearchgate.net The permanganate oxidizes the alkene to a diol, which is then cleaved by the periodate. The periodate also re-oxidizes the reduced manganese species, allowing the use of catalytic permanganate. researchgate.net Depending on the reaction conditions, this method can yield aldehydes or further oxidize them to carboxylic acids. chemistrysteps.comwikipedia.org

| Reagent System | Alkene Transformation | Final Products | Role of Sodium Metaperiodate |

|---|---|---|---|

| OsO4 (catalytic), NaIO4 (stoichiometric) | Syn-dihydroxylation followed by oxidative cleavage | Aldehydes or Ketones | Cleaves the intermediate diol and regenerates OsO4 |

| KMnO4 (catalytic), NaIO4 (stoichiometric) | Syn-dihydroxylation followed by oxidative cleavage | Aldehydes or Carboxylic Acids | Cleaves the intermediate diol and regenerates the active manganese oxidant |

Oxidative Decarboxylation of Arylacetic Acids

Sodium metaperiodate, particularly when used with a catalyst, can facilitate the oxidative decarboxylation of arylacetic acids to yield the corresponding aryl aldehydes and ketones. researchgate.netchemrevlett.comnih.gov This reaction represents a valuable synthetic route to these important carbonyl compounds from readily available starting materials. chemrevlett.com The process involves both oxidation and the removal of carbon dioxide. chemrevlett.com Research has shown that using a phase transfer catalyst, such as benzyltriethylammonium chloride, along with dibenzo-18-crown-6 (B77160) can enhance the reaction yields. researchgate.net Arylacetic acids with electron-withdrawing groups tend to react more slowly and give lower yields. researchgate.net

Selective Functional Group Transformations

Beyond its role in C-C bond cleavage, sodium metaperiodate is also a valuable reagent for the selective oxidation of other functional groups.

Sulfide (B99878) to Sulfoxide (B87167) Oxidation

Sodium metaperiodate is an effective and selective reagent for the oxidation of sulfides to sulfoxides. atamanchemicals.comhumanjournals.com A significant advantage of using NaIO4 for this transformation is its mildness and high selectivity, which generally prevents over-oxidation to the corresponding sulfone, a common side reaction with more powerful oxidizing agents. chempedia.inforesearchgate.net This selectivity makes it an ideal choice when the sulfoxide is the desired product. chempedia.info The reaction can be carried out under various conditions, including on a wet silica (B1680970) support, which provides an environmentally friendly, solventless method. researchgate.net Alumina-supported sodium metaperiodate has also been utilized for this purpose. researchgate.net The reaction is applicable to a wide range of sulfides, including alkyl, aryl, and dialkyl sulfides. atamanchemicals.comresearchgate.net

| Substrate | Product | Key Advantage of NaIO4 |

|---|---|---|

| Sulfide (R-S-R') | Sulfoxide (R-SO-R') | High selectivity, minimizing over-oxidation to sulfone. |

Selenide (B1212193) to Selenoxide Oxidation

The oxidation of selenides to selenoxides is a fundamental transformation in organic synthesis, often serving as a pivotal step in the introduction of unsaturation into molecules via syn-elimination. Sodium metaperiodate has proven to be a highly effective reagent for this purpose. atamanchemicals.comorgsyn.org The reaction is typically rapid and clean, proceeding under mild conditions. orgsyn.org

The general transformation involves the conversion of a diaryl, dialkyl, or aryl alkyl selenide to the corresponding selenoxide. atamanchemicals.com This oxidation is a key step in a broader synthetic strategy for the α,β-dehydrogenation of carbonyl compounds. orgsyn.org For instance, an α-phenylseleno ketone can be oxidized by sodium metaperiodate in an aqueous medium to form the corresponding selenoxide. This intermediate is often unstable and undergoes spontaneous syn-elimination at or below room temperature to yield an α,β-unsaturated ketone. orgsyn.orgrsc.org This method is advantageous due to the mild, essentially neutral reaction conditions. orgsyn.org

Research has demonstrated the successful synthesis of various bis(2-halovinyl) selenoxides in high yields (95–99%) through the oxidation of the corresponding selenides with sodium metaperiodate. nih.gov This method was noted to produce cleaner products compared to other oxidants like tert-butyl hydroperoxide. nih.gov Similarly, the oxidation of 1-phenylselanylazulene and 1,3-bis(phenylselanyl)azulene with sodium metaperiodate results in the formation of azulenes substituted with PhSe(O) and PhSe(O2) groups. researchgate.net

The mechanism of this oxidation is believed to involve the transfer of an oxygen atom from the periodate to the selenium atom. niscpr.res.in The reaction is often carried out in a solvent system like methanol-water. rsc.org

Table 1: Examples of Selenide to Selenoxide Oxidation using Sodium Metaperiodate

| Substrate | Product | Yield | Reference |

| Phenyl selenide | Phenyl selenoxide | Not specified | rsc.org |

| Bis(2-halovinyl) selenides | Bis(2-halovinyl) selenoxides | 95-99% | nih.gov |

| 1-Phenylselanylazulene | Azulene with PhSe(O) group | Not specified | researchgate.net |

Phenol (B47542) and Derivative Oxidation to Quinones

Sodium metaperiodate is a valuable reagent for the oxidation of phenols and their derivatives to quinones. scispace.com This transformation is particularly effective for hydroquinones and catechols, which are readily oxidized to the corresponding p-benzoquinones and o-benzoquinones, respectively. scispace.comchemedx.orgwikipedia.org The reaction is typically indicated by the formation of a reddish-brown solution. chemedx.org

The oxidation of monoethers of pyrocatechol (B87986) and hydroquinone (B1673460) with sodium metaperiodate leads to the oxidative removal of the ether substituent, forming the corresponding o- or p-quinone and the respective alcohol or phenol. scispace.com This reaction is presumed to proceed through a quinol-like hemiketal intermediate. scispace.com For example, the oxidation of guaiacol (B22219) (2-methoxyphenol) with sodium metaperiodate in an aqueous or dilute acetic acid solution rapidly liberates nearly one mole of methanol (B129727) per mole of phenol, with the initial formation of o-benzoquinone. scispace.com

The reaction conditions for phenol oxidation often involve aqueous solutions or mixtures with solvents like acetic acid. scispace.com The progress of the reaction can be monitored by determining the consumption of periodate. scispace.com

Table 2: Oxidation of Phenols and Derivatives with Sodium Metaperiodate

| Substrate | Product | Key Observation | Reference |

| Hydroquinone | p-Benzoquinone | Formation of reddish-brown solution | chemedx.orgwikipedia.org |

| Catechol (1,2-dihydroxybenzene) | o-Benzoquinone | Formation of reddish-brown solution | chemedx.orgwikipedia.org |

| Guaiacol (2-methoxyphenol) | o-Benzoquinone and Methanol | Rapid liberation of methanol | scispace.com |

| Monoethers of pyrocatechol | o-Quinone and corresponding alcohol | Oxidative removal of ether substituent | scispace.com |

| Monoethers of hydroquinone | p-Quinone and corresponding alcohol | Oxidative removal of ether substituent | scispace.com |

Acylphosphorane to α,β-Dicarbonyl Compound Conversion

Oxidation of Alkyl Halides to Aldehydes or Ketones

The direct oxidation of alkyl halides to aldehydes or ketones using sodium metaperiodate trihydrate is not a commonly cited application in the provided search results. While sodium metaperiodate is a versatile oxidant, its primary applications in this context appear to be in conjunction with other reagents or for different functional group transformations.

Catalytic and Co-Oxidant Systems

This compound plays a critical role as a co-oxidant in various catalytic systems, most notably with transition metal oxidants like ruthenium and osmium. Its function is to regenerate the active, high-valent metal oxide species, allowing the use of the expensive and often toxic metal in catalytic amounts.

Regeneration of Transition Metal Oxidants (e.g., RuO4 from RuCl3, OsO4)

Ruthenium-Catalyzed Oxidations:

Ruthenium tetroxide (RuO4) is a powerful and aggressive oxidizing agent used for a wide range of transformations, including the cleavage of carbon-carbon double bonds and the oxidation of alcohols and ethers. digimat.innih.gov However, it is an expensive reagent. digimat.in To overcome this, catalytic systems have been developed where a less expensive ruthenium source, such as ruthenium trichloride (B1173362) (RuCl3), is used in catalytic amounts along with a stoichiometric co-oxidant to regenerate the active RuO4. digimat.innih.gov Sodium metaperiodate is a commonly employed and effective co-oxidant in these systems. digimat.innih.govpsu.edu

The catalytic cycle involves the oxidation of the substrate by RuO4, which is reduced to a lower-valent ruthenium species, typically ruthenium dioxide (RuO2). digimat.in The sodium metaperiodate then re-oxidizes the RuO2 back to RuO4, allowing the catalytic cycle to continue. digimat.in These reactions are often performed in a biphasic solvent system, such as carbon tetrachloride/acetonitrile/water, which facilitates the separation of the product and the regeneration of the catalyst. nih.gov This methodology, often referred to as the "Sharpless conditions," has been widely used for the oxidation of various functional groups. nih.gov

A notable application is the chemoselective degradation of aromatic rings to carboxylic acids using a catalyst generated in situ from cis-(2,2′-bipyridine)2RuCl2·2H2O and sodium metaperiodate. psu.edursc.org This system mimics the reactivity of ruthenium tetroxide and allows for the oxidation to occur at a higher temperature (80 °C), significantly reducing the reaction time. psu.edu

Osmium-Catalyzed Oxidations:

In a similar vein, sodium metaperiodate is used as a co-oxidant in osmium-catalyzed reactions. Osmium tetroxide (OsO4) is a widely used reagent for the syn-dihydroxylation of alkenes to form vicinal diols. commonorganicchemistry.commasterorganicchemistry.com Due to its toxicity and high cost, it is almost always used in catalytic amounts. commonorganicchemistry.com Sodium metaperiodate can serve two roles in these reactions.

Second, while N-methylmorpholine N-oxide (NMO) is a more common co-oxidant for regenerating OsO4 in simple dihydroxylation reactions, sodium periodate can also fulfill this role. masterorganicchemistry.com The use of a co-oxidant is essential for making the dihydroxylation process catalytic with respect to osmium.

Role in Selective Sulfonylation of Aromatics

Sodium periodate has been found to be an efficient catalyst for the regioselective sulfonylation of aromatic compounds with p-toluenesulfonyl chloride (p-TsCl). rsc.org This method provides exclusively the para-isomers of diarylsulfones in good yields, with no detectable formation of the ortho or meta isomers. rsc.org This high degree of selectivity makes it a valuable tool in the synthesis of specific sulfone derivatives. The catalytic role of sodium periodate in this Friedel-Crafts sulfonylation reaction highlights another facet of its utility in promoting selective organic transformations. sigmaaldrich.comresearchgate.net

Catalysis in Graft Copolymerization of Acrylonitrile (B1666552)

Sodium metaperiodate (NaIO₄) serves as an effective catalyst for the graft copolymerization of acrylonitrile. Its role is primarily that of an initiator, where it facilitates the creation of radical sites on a polymer backbone, which in turn propagate the polymerization of acrylonitrile monomers.

One illustrative mechanism involves the oxidation of a substrate polymer, such as cellulose (B213188). In this process, sodium metaperiodate is used to oxidatively cleave specific bonds within the cellulose structure, such as the C2-C3 bond of the glucose units, to form dialdehyde (B1249045) groups. These oxidized sites can then be decomposed, for instance by UV light, to generate free macroradicals on the cellulose backbone. These reactive radical sites become the starting points for initiating the graft copolymerization of acrylonitrile, effectively grafting polyacrylonitrile (B21495) chains onto the original polymer.

Evidence for periodate's ability to generate radicals capable of initiating such polymerization comes from studies on the oxidation of other molecules. For example, the polymerization of acrylonitrile has been used as a test to confirm the generation of iodine(VI) free radicals during the oxidation of riboflavin (B1680620) by sodium metaperiodate, supporting an inner-sphere mechanism.

Application in Aziridination and Azidoiodination of Alkenes

Sodium metaperiodate is a key reagent in the oxidative functionalization of alkenes, particularly in the synthesis of aziridines and β-iodoazides, which are valuable synthetic intermediates.

A mild and efficient protocol for the aziridination of a variety of alkenes has been developed utilizing a catalytic amount of sodium metaperiodate. This one-pot procedure employs NaIO₄ as the oxidant in combination with lithium bromide (LiBr) and chloramine-T, which serve as the respective bromine and nitrogen sources for creating N-tosyl-2-substituted aziridines.

Furthermore, the combination of sodium metaperiodate, potassium iodide (KI), and sodium azide (B81097) (NaN₃) provides a simple and inexpensive system for the azidoiodination of alkenes. This reaction is highly regiospecific, proceeding in an anti-Markovnikov fashion to yield the corresponding β-iodoazides in excellent yields. The proposed mechanism suggests that NaIO₄ oxidizes both KI and NaN₃, leading to the in-situ formation of iodine azide (IN₃), which then adds across the double bond. This method is effective for a wide range of alkenes, including styrenic, aliphatic, and allylic types.

Table 1: Regiospecific Azidoiodination of Alkenes using Sodium Metaperiodate This table presents data on the high-yield synthesis of β-iodoazides from various alkenes using the NaIO₄/KI/NaN₃ reagent system.

| Alkene Substrate | Product (β-Iodoazide) | Yield (%) | Reference |

|---|---|---|---|

| Styrene | 1-azido-2-iodo-1-phenylethane | 95 | |

| 1-Octene | 1-azido-2-iodooctane | 92 | |

| Cyclohexene | 1-azido-2-iodocyclohexane | 94 | |

| Allyl Acetate | 1-azido-3-(acetyloxy)-2-iodopropane | 85 |

Stereospecific and Racemization-Free Synthetic Pathways (e.g., Isopropylidene-D-glyceraldehyde preparation)

Sodium metaperiodate is widely used for the oxidative cleavage of vicinal diols, a reaction that is fundamental to many stereospecific synthetic pathways, particularly in carbohydrate chemistry. The reaction's specificity allows for the cleavage of C-C bonds without affecting other sensitive functional groups, thereby preserving the stereochemical integrity of the molecule.

A classic example is the preparation of (R)-(+)-2,3-O-isopropylidene-D-glyceraldehyde, a crucial chiral building block in synthesis. This compound is prepared from 1,2:5,6-di-O-isopropylidene-D-mannitol. In this process, sodium metaperiodate is added to a solution of the mannitol (B672) derivative to effect the oxidative cleavage of the central C3-C4 glycol bond. The reaction proceeds cleanly and without racemization, yielding the desired optically pure aldehyde. A detailed procedure involves stirring the starting material with NaIO₄ in the presence of aqueous sodium bicarbonate, followed by workup to isolate the product in high yield (70-80%).

Similarly, NaIO₄ is used in other stereospecific transformations. For instance, the oxidation of 4-C-(hydroxymethyl)-1,2-O-isopropylidene-alpha-D-gulofuranose with sodium metaperiodate yields a dialdose, which can then be reduced to another stereochemically defined pentofuranose (B7776049) derivative. These examples highlight the reliability of sodium metaperiodate in reactions where the preservation of stereocenters is paramount.

Advanced Reaction Environments: Flow Chemistry and Heterogeneous Systems (e.g., Silica-supported NaIO₄)

To overcome the limitations of sodium metaperiodate's insolubility in many organic solvents, heterogeneous systems have been developed. One of the most effective is silica-supported sodium metaperiodate (NaIO₄-SiO₂).

This supported reagent is typically prepared by evaporating an aqueous solution of NaIO₄ in the presence of silica gel, followed by heating under vacuum. The resulting material consists of a monomolecular layer of the oxidant bound to the silica gel surface. This heterogeneous reagent can be used to oxidize various organic compounds in non-polar solvents like methylene (B1212753) chloride or benzene, where powdered NaIO₄ is unreactive. A significant advantage of this system is the simplified workup; the spent reagent and inorganic byproducts are easily removed by simple filtration. NaIO₄-SiO₂ has been successfully used for various transformations, including the selective oxidation of sulfides and the cleavage of glycols.

Table 2: Properties and Application of Silica-Supported Sodium Metaperiodate This table summarizes the characteristics and advantages of using sodium metaperiodate supported on silica gel in organic synthesis.

| Property | Description | Reference |

|---|---|---|

| Preparation | Evaporation of an aqueous solution of NaIO₄ with silica gel, followed by heating in vacuo. | |

| Solvent Compatibility | Effective in non-polar organic solvents such as methylene chloride, benzene, and ether. | |

| Key Advantage | Allows reactions with substrates insoluble in water and simplifies product purification via filtration. | |

| Example Application | Oxidative cleavage of trans-cyclohexane-1,2-diol to hexane-1,6-dial in methylene chloride. |

The principles of using sodium metaperiodate are also being adapted for modern continuous manufacturing. While direct use in flow chemistry for complex synthesis is an emerging area, related technologies highlight its potential. For example, some multi-step reactions involving a diol cleavage step with NaIO₄ have been identified as suitable for flow or continuous batch conditions. Furthermore, electrochemical reactors utilizing flow electrolysis in a continuous stirred-tank reactor (e-CSTR) setup have been designed for the efficient, continuous production of periodate itself, demonstrating the compound's integration into modern process chemistry environments.

Applications of Sodium Metaperiodate Trihydrate in Biochemical and Glycochemical Research

Carbohydrate and Glycoprotein (B1211001) Modification

The primary application of sodium metaperiodate in glycobiology is the oxidative cleavage of vicinal diols (cis-glycol groups) present in carbohydrate residues. This reaction opens the sugar ring, creating two reactive aldehyde groups, which can then be used for various downstream applications. This modification is particularly useful as it targets the carbohydrate moieties of glycoproteins, leaving the critical amino acids of the polypeptide chain, which are essential for protein activity, unaltered. thermofisher.comgbiosciences.comatamanchemicals.comatamankimya.comgbiosciences.com

Conversion of cis-Glycol Groups to Reactive Aldehydes

Sodium metaperiodate specifically cleaves the carbon-carbon bond between adjacent hydroxyl groups (cis-glycols) in carbohydrates. thermofisher.comatamankimya.com This reaction results in the formation of two aldehyde groups. thermofisher.comatamankimya.com This process is fundamental to many labeling and conjugation techniques because the newly formed aldehydes are reactive towards amine- and hydrazide-containing molecules. thermofisher.comatamankimya.com The reaction is highly selective for cis-diols, which are common in many sugar molecules, including those found in glycoproteins and on cell surfaces. wikipedia.orgwikipedia.org This specificity allows for targeted modification of carbohydrate structures. thermofisher.comgbiosciences.comgbiosciences.com

Selective Oxidation of Sialic Acid Residues in Glycoproteins

The susceptibility of different sugar residues to periodate (B1199274) oxidation can be controlled by adjusting the reaction conditions, particularly the concentration of sodium metaperiodate. thermofisher.com Sialic acids, which are often found at the terminal positions of glycoprotein polysaccharide chains, are particularly sensitive to oxidation. thermofisher.comnih.gov Using a low concentration of sodium metaperiodate (e.g., 1 mM), it is possible to selectively oxidize the bond between adjacent hydroxyl groups of sialic acid residues. thermofisher.com This targeted oxidation generates a reactive aldehyde on the sialic acid, which can then be used for specific labeling or conjugation without affecting other sugar residues in the glycoprotein. thermofisher.comresearchgate.net This method is valuable for studying the role of sialic acids in various biological processes. nih.gov

Oxidation of Galactose and Mannose Residues

In contrast to the selective oxidation of sialic acid, using higher concentrations of sodium metaperiodate (>10 mM) ensures the oxidation of a broader range of sugar residues, including galactose and mannose. thermofisher.com This broader reactivity is due to the presence of vicinal diols in these sugar molecules as well. The ability to oxidize these residues allows for the modification of a wider array of glycoproteins and polysaccharides. For instance, research has shown the modification of mannose residues in the toxin ricin. nih.gov While periodate oxidation of galactose is a common method, it can be non-selective and potentially damage the carbohydrate structure. nih.gov

Bioconjugation and Labeling Strategies

The aldehyde groups generated by sodium metaperiodate oxidation are key functional groups for a variety of bioconjugation and labeling strategies. These methods allow for the attachment of probes, such as fluorescent molecules or biotin (B1667282), to carbohydrates and glycoproteins for detection and analysis.

Formation of Schiff's Bases with Primary Amines and Subsequent Reduction

The aldehydes generated through periodate oxidation readily react with primary amines to form a Schiff's base. thermofisher.comgbiosciences.comgbiosciences.com This reaction is a cornerstone of bioconjugation. However, the resulting Schiff's base is reversible. To create a stable, covalent bond, the Schiff's base is typically reduced using a mild reducing agent like sodium cyanoborohydride. thermofisher.comgbiosciences.com This two-step process, known as reductive amination, results in a stable secondary amine linkage, securely conjugating the amine-containing molecule to the carbohydrate. thermofisher.comgbiosciences.com

Hydrazone Linkage Formation with Hydrazide-Activated Molecules

Alternatively, the periodate-generated aldehydes can react with molecules that have been activated with a hydrazide group. thermofisher.comgbiosciences.com This reaction forms a hydrazone linkage, which is more stable than a Schiff's base under many conditions. thermofisher.comgbiosciences.com The efficiency of this reaction and the stability of the resulting bond can be further enhanced by the addition of sodium cyanoborohydride. thermofisher.comgbiosciences.com This method is widely used to immobilize glycoproteins onto hydrazide-activated solid supports or to conjugate them with various probes for detection and analysis. thermofisher.com

Selective Labeling of Polysaccharides with Fluorescent Molecules or Biotin

Sodium metaperiodate is a valuable reagent for the selective labeling of polysaccharides with fluorescent molecules or biotin. atamanchemicals.comatamanchemicals.com The underlying chemistry involves the oxidative cleavage of cis-diol groups within the sugar residues of polysaccharides. This reaction, often referred to as the Malaprade reaction, breaks the carbon-carbon bond of the vicinal diols and generates two reactive aldehyde groups. atamanchemicals.comgbiosciences.com These newly formed aldehydes can then be conjugated to molecules containing amine or hydrazide functional groups, such as fluorescent dyes or biotin derivatives. gbiosciences.comthermofisher.cn

Table 1: Polysaccharide Labeling with Sodium Metaperiodate

| Polysaccharide Type | Label | Key Reaction Steps | Reference |

|---|---|---|---|

| General Polysaccharides | Fluorescent Molecules, Biotin | 1. Oxidation of vicinal diols with sodium metaperiodate to form aldehydes. 2. Conjugation with hydrazide- or amine-containing labels. | atamanchemicals.comatamanchemicals.com |

| Hyaluronic Acid | Biotin-Dichlorotriazine | 1. Reaction of hyaluronic acid with biotin-dichlorotriazine in a water/DMSO mixture. 2. Isolation of the labeled polysaccharide by precipitation. | mdpi.com |

| Plant Polysaccharides | Fluorescein Isothiocyanate (FITC) | 1. Conversion of the polysaccharide to its i-Pr2EtN salt in DMSO. 2. Reaction with FITC. 3. Isolation by precipitation. | mdpi.com |

Directed Labeling of RNA 3′-Termini vs. DNA

A significant application of sodium metaperiodate in nucleic acid chemistry is the selective labeling of the 3′-terminus of ribonucleic acid (RNA) over deoxyribonucleic acid (DNA). atamanchemicals.combiosyn.comthermofisher.com This specificity arises from the difference in the sugar composition of the two nucleic acids. RNA contains ribose, which possesses a vicinal diol group at the 2′ and 3′ positions of its terminal nucleotide. atamanchemicals.combiosyn.com In contrast, DNA contains deoxyribose, which lacks the hydroxyl group at the 2′ position and therefore does not have the required vicinal diol structure for periodate oxidation. atamanchemicals.combiosyn.com

The reaction involves the oxidation of the 3′-terminal ribose of an RNA molecule by sodium metaperiodate. biosyn.comresearchgate.net This oxidation opens the ribose ring between the 2′ and 3′ carbons, creating two reactive aldehyde groups. biosyn.comresearchgate.net These aldehydes can then be specifically targeted for conjugation with various labels, including fluorescent dyes (like fluorescein-5-thiosemicarbazide), biotin hydrazide, or other reporter molecules containing a hydrazide or amine group. biosyn.comspringernature.comnih.gov This method allows for the attachment of a single label to the 3′-end of the RNA molecule. thermofisher.com This precise, site-specific labeling is crucial for a variety of applications, including the study of RNA-protein interactions, RNA nanotechnology, and as probes in techniques like Northern blotting and microarrays. springernature.comnih.gov

Table 2: Selective Labeling of RNA vs. DNA

| Nucleic Acid | Target Moiety | Reaction with Sodium Metaperiodate | Outcome | Reference |

|---|---|---|---|---|

| RNA | 3'-terminal ribose (vicinal diol) | Oxidation and ring-opening | Generation of two reactive aldehyde groups for labeling. | biosyn.comthermofisher.comresearchgate.net |

| DNA | 3'-terminal deoxyribose (no vicinal diol) | No reaction | DNA remains unlabeled. | atamanchemicals.comthermofisher.com |

Applications in Proteomic Research and Protein Modification

Oxidation of Carbohydrate Moieties of Glycoproteins for Specific Modification

Sodium metaperiodate is a widely used reagent in proteomic research for the specific modification of glycoproteins. gbiosciences.comgbiosciences.com This method takes advantage of the carbohydrate (glycan) portions of these proteins as sites for chemical modification, thereby avoiding the alteration of amino acids in the polypeptide chain that could be critical for the protein's biological activity. gbiosciences.comthermofisher.com The process involves the mild oxidation of cis-diol groups present in the sugar residues of the glycoprotein's polysaccharide chains. thermofisher.com This oxidation cleaves the carbon-carbon bond of the diol, creating reactive aldehyde groups. thermofisher.com

The extent of oxidation can be controlled by adjusting the concentration of sodium metaperiodate. For instance, using a low concentration (e.g., 1 mM) can selectively oxidize the terminal sialic acid residues, which are common in many glycoproteins. thermofisher.com Higher concentrations (>10 mM) will lead to the oxidation of other sugar residues like galactose and mannose. thermofisher.com The generated aldehydes can then be used for various conjugation reactions. They can react with primary amines to form Schiff bases, which can be stabilized by reduction, or they can react with hydrazide-activated molecules to form stable hydrazone linkages. gbiosciences.comthermofisher.com This strategy is frequently employed for labeling glycoproteins, conjugating antibodies to enzymes, and immobilizing glycoproteins onto solid supports. gbiosciences.comthermofisher.com Studies on intestinal microvillous membranes have utilized this technique to label surface sialic acid residues to investigate changes in glycosylation in disease states. nih.gov

Table 3: Controlled Oxidation of Glycoprotein Sugars

| Sodium Metaperiodate Concentration | Target Sugar Residue | Outcome | Application | Reference |

|---|---|---|---|---|

| 1 mM | Sialic Acid | Selective oxidation of terminal sialic acid. | Labeling of specific cell-surface glycoproteins. | thermofisher.commdpi.com |

| >10 mM | Sialic Acid, Galactose, Mannose | Oxidation of multiple sugar residues. | General glycoprotein labeling, enzyme conjugation. | thermofisher.com |

| 20 mM | O-GlcNAc | Prolonged oxidation for monomeric sugar modifications. | Enrichment of O-GlcNAc modified proteins. | nih.gov |

Generation of Reactive Aldehydes on N-Terminal Serine Residues of Peptides

Sodium metaperiodate can be used for the site-specific modification of peptides and proteins that possess a serine or threonine residue at their N-terminus. thermofisher.comnih.gov This specificity is due to the presence of a 1,2-amino alcohol structure (-CH(NH₂)-CH(OH)-) in N-terminal serine and threonine residues. nih.govnih.gov

The oxidation of this N-terminal 2-amino alcohol by sodium metaperiodate is a very rapid reaction at neutral pH. nih.gov The reaction cleaves the bond between the α-carbon and the β-carbon of the serine or threonine, resulting in the formation of a highly reactive α-oxo aldehyde (also known as a glyoxylamide) on the N-terminus of the peptide and the release of formaldehyde (B43269) (from serine) or acetaldehyde (B116499) (from threonine). thermofisher.comrsc.org This method is highly specific for the N-terminus, as internal serine and threonine residues lack the necessary free amino group for this reaction to occur. The rate of oxidation of these N-terminal amino alcohols is significantly faster than the oxidation of diols in sugar residues. mdpi.com The newly generated aldehyde provides a unique chemical handle for a variety of bioconjugation strategies, including the attachment of biotin, fluorescent reporter groups, or other moieties via reaction with a hydrazide-containing molecule to form a stable hydrazone linkage. nih.govnih.gov This technique is valuable for simplifying complex peptide mixtures in proteomics and for creating specifically labeled peptide-based reagents. nih.gov

Table 4: Modification of N-Terminal Serine/Threonine Peptides

| Target Residue | Reaction | Product | Application | Reference |

|---|---|---|---|---|

| N-terminal Serine | Rapid oxidation with sodium metaperiodate at pH 7. | N-terminal α-oxo aldehyde + Formaldehyde | Site-directed labeling with biotin, fluorescent probes. | thermofisher.comnih.govrsc.org |

| N-terminal Threonine | Rapid oxidation with sodium metaperiodate at pH 7. | N-terminal α-oxo aldehyde + Acetaldehyde | Sequence-specific capture and simplification of peptide mixtures. | nih.govrsc.org |

Material Science Intersections for Biomedical Applications

Oxidation of Cellulose (B213188) for Biocompatible and Biodegradable Materials

Sodium metaperiodate is a key reagent in the modification of cellulose to create advanced biocompatible and biodegradable materials for biomedical applications. atamanchemicals.comatamanchemicals.com The process involves the selective oxidation of cellulose, a naturally abundant polysaccharide. The periodate ion (IO₄⁻) specifically cleaves the C2-C3 bond of the anhydroglucose (B10753087) units in the cellulose chain, converting the vicinal hydroxyl groups into a pair of aldehyde groups. researchgate.net The resulting product is known as dialdehyde (B1249045) cellulose (DAC). researchgate.netnih.gov

The introduction of aldehyde groups along the cellulose backbone significantly alters its properties. It enhances the flexibility of the polymer chain and can lead to a decrease in molecular weight and crystallinity. acs.orgmdpi.com DAC is a highly valuable intermediate because the aldehyde groups are reactive and can be used for further chemical modifications and crosslinking. researchgate.net For example, DAC can be used to create hydrogels, films, and scaffolds. These materials often exhibit excellent biocompatibility and biodegradability, making them suitable for applications such as wound dressings, drug delivery systems, and tissue engineering scaffolds. nih.gov The degree of oxidation, and thus the number of aldehyde groups, can be controlled by adjusting reaction conditions such as temperature, reaction time, pH, and the molar ratio of periodate to anhydroglucose units. researchgate.netacs.org Researchers have optimized these conditions to achieve high degrees of oxidation, even in highly crystalline cellulose, to produce materials with desired properties like high oxygen barrier capabilities in films. nih.gov

Table 5: Production of Dialdehyde Cellulose (DAC) for Biomaterials

| Cellulose Source | Key Reaction Parameters | Properties of Resulting DAC | Potential Application | Reference |

|---|---|---|---|---|

| Microcrystalline Cellulose | 1.2 molar excess NaIO₄, 48 °C, 19 h | High degree of oxidation (92%), soluble in hot water. | Transparent, flexible, strong films with high oxygen barrier. | nih.gov |

| Cladophora Cellulose | 5 mol NaIO₄ per mol AGU, varied pH and time | Complete oxidation possible, amorphous structure achieved. | Nanofibrous textures, spherical beads. | acs.org |

| Methylcellulose | Molar ratio [glucose units]/[periodate] ~10 | Increased chain flexibility, decreased molecular weight. | Crosslinking with other polymers (chitosan, hyaluronan). | mdpi.com |

| Cellulose Nanocrystal (CNC) | Varied oxidant concentration, pH, temperature, and time | Generation of aldehyde functions for crosslinking. | Paper wet strength additive. | researchgate.net |

Development of Oxidized Polysaccharide Hydrogels (e.g., Pectin (B1162225), Hyaluronic Acid) for Tissue Engineering Applications

The targeted chemical modification of natural polysaccharides using sodium metaperiodate trihydrate is a cornerstone in the creation of advanced hydrogels for tissue engineering. This oxidative process is highly valued for its selectivity, enabling the conversion of biocompatible and biodegradable polymers into versatile scaffolds that can support cell growth and tissue regeneration.

The core of this strategy lies in the periodate-mediated oxidation of cis-diol groups found within the sugar residues of polysaccharides. Sodium metaperiodate specifically cleaves the carbon-carbon bonds of these vicinal diols, transforming them into reactive dialdehyde functionalities. nih.govmdpi.com This reaction is fundamental as it introduces aldehyde groups that can readily form covalent bonds, particularly with amine groups, through Schiff base formation. nih.govnih.gov The extent of this transformation, known as the degree of oxidation, is a critical parameter that can be precisely controlled by adjusting the concentration of sodium metaperiodate, reaction duration, and temperature. mdpi.com This control allows for the fine-tuning of the resulting hydrogel's properties, including its mechanical stiffness, swelling behavior, and degradation rate, to match the requirements of specific tissue engineering applications. nih.govmdpi.com

Pectin-Based Hydrogels

Pectin, a polysaccharide abundant in plant cell walls, serves as an excellent candidate for hydrogel formation following oxidation. When treated with sodium metaperiodate, pectin is converted to oxidized pectin (OP), a polymer decorated with aldehyde groups. nih.gov These reactive sites allow for crosslinking with various biopolymers, most notably gelatin, which is rich in amino groups. The reaction between the aldehyde groups of OP and the amino groups of gelatin results in the formation of stable, biodegradable hydrogels. nih.govresearchgate.net

Research has demonstrated that these oxidized pectin-gelatin (OP-G) hydrogels are promising scaffolds for soft tissue engineering and wound healing. nih.govresearchgate.net Studies show that increasing the degree of pectin oxidation enhances the crosslinking density, leading to hydrogels with reduced swelling and more controlled gelatin release. nih.govresearchgate.net Furthermore, these materials have been found to be non-hemolytic and biocompatible, supporting cell viability and demonstrating positive outcomes in wound healing models. nih.gov

Table 1: Research Findings on Pectin-Based Hydrogels This table is interactive. Users can sort and filter the data.

| Polysaccharide | Crosslinker | Key Research Findings | Potential Application |

|---|---|---|---|

| Pectin | Gelatin | Hydrogels exhibit tunable mechanical properties and degradation rates based on the degree of oxidation. They are biocompatible, non-hemolytic, and support wound healing. nih.govresearchgate.net | Wound healing, Soft tissue engineering |

| Pectin | Chitosan | Forms hydrogels through Schiff base formation between pectin's aldehyde groups and chitosan's amino groups. These materials show potential for drug delivery systems. | Drug delivery |

Hyaluronic Acid-Based Hydrogels

Hyaluronic acid (HA), a key glycosaminoglycan in the body's native extracellular matrix (ECM), is another polysaccharide extensively used for creating tissue engineering scaffolds. nih.gov The oxidation of HA with sodium metaperiodate yields oxidized hyaluronic acid (OHA), which contains reactive aldehyde groups while retaining the excellent biocompatibility of the parent molecule. nih.govresearchgate.net

These aldehyde-functionalized OHA chains can be covalently crosslinked with molecules containing two or more hydrazide groups, such as adipic acid dihydrazide (ADH). mdpi.comnih.govnih.gov This reaction forms a stable and biocompatible hydrogel network. The viscoelastic properties, gelation time, and degradation profile of OHA-ADH hydrogels can be precisely modulated by controlling the HA oxidation degree and the concentration of the ADH crosslinker. mdpi.comnih.gov These hydrogels have been successfully used as injectable systems for cartilage repair and nucleus pulposus regeneration, as they can be formed in situ under physiological conditions and support the synthesis of new ECM by encapsulated cells. nih.govresearchgate.net

Table 2: Research Findings on Hyaluronic Acid-Based Hydrogels This table is interactive. Users can sort and filter the data.

| Polysaccharide | Crosslinker | Key Research Findings | Potential Application |

|---|---|---|---|

| Hyaluronic Acid | Adipic Acid Dihydrazide (ADH) | Forms injectable, in situ gelling hydrogels with tunable mechanical properties and degradation rates. mdpi.comnih.gov They are biocompatible and support the synthesis of extracellular matrix components by encapsulated cells. nih.govresearchgate.net | Cartilage regeneration, Nucleus pulposus regeneration nih.gov |

| Hyaluronic Acid | Gelatin | Creates hydrogels with high cell viability and potential for mimicking soft tissues like the brain. researchgate.netnih.gov The crosslinking improves stability and mechanical properties. nih.gov | Soft tissue engineering, Brain tissue mimicry nih.gov |

The use of this compound to functionalize polysaccharides is a powerful and adaptable method for producing hydrogels tailored for the complex demands of tissue engineering. The ability to introduce reactive aldehyde groups enables the creation of scaffolds with controlled physicochemical and biological properties, paving the way for innovative regenerative therapies.

Analytical Methodologies Utilizing Sodium Metaperiodate Trihydrate

Historical Significance in Carbohydrate Structural Elucidation

Sodium metaperiodate has played a pivotal role in the history of carbohydrate chemistry, particularly in the structural elucidation of complex carbohydrates. atamanchemicals.com Its ability to selectively cleave the carbon-carbon bond of vicinal diols (hydroxyl groups on adjacent carbon atoms) to form two aldehyde groups is a reaction of immense importance. lookchem.comatamankimya.com This specific cleavage, known as periodate (B1199274) oxidation, allows chemists to break down large polysaccharide chains into smaller, more manageable fragments. atamankimya.comthermofisher.com By analyzing the fragments produced, researchers can deduce the sequence and linkage of the monosaccharide units within the original carbohydrate. This technique was instrumental in determining the structures of many important polysaccharides and glycoproteins. atamankimya.comthermofisher.com

Use as an Oxidimetric Standard and in Metal Ion Determination

Beyond its applications in organic analysis, sodium metaperiodate also serves as a primary standard in oxidimetry, a type of titrimetric analysis that involves redox reactions. atamanchemicals.comlookchem.com A primary standard is a highly pure and stable compound that can be used to accurately determine the concentration of other solutions.

Furthermore, sodium metaperiodate is utilized in the determination of certain metal ions. A notable example is the determination of manganese. atamanchemicals.comlookchem.com In this method, manganese(II) ions are oxidized to the intensely colored permanganate (B83412) ion (MnO₄⁻) by sodium metaperiodate in an acidic solution. The concentration of manganese can then be determined spectrophotometrically by measuring the absorbance of the permanganate solution.

Chromatographic Applications

High-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. Sodium metaperiodate has found a niche application in HPLC for the analysis of ribonucleotides. A method known as periodate-methylamine degradation enables the separation of deoxyribonucleotides in cell extracts. atamanchemicals.comnih.gov In this procedure, the ribonucleotides, which contain vicinal diols in their ribose sugar moiety, are oxidized by periodate. The resulting dialdehydes are then treated with methylamine (B109427) to form a Schiff base, which can be separated and quantified by HPLC. This allows for the selective analysis of deoxyribonucleotides without interference from their ribonucleotide counterparts.

Environmental and Sustainable Aspects of Sodium Metaperiodate Trihydrate Utilization

The application of sodium metaperiodate in various chemical processes has prompted significant research into its environmental footprint and the development of more sustainable practices. Efforts are increasingly focused on aligning its use with the principles of green chemistry, which emphasize waste reduction, the use of less hazardous materials, and energy efficiency. These initiatives range from creating supported reagents for easier separation to developing advanced electrochemical recycling systems and exploring new environmental applications.

Future Directions and Emerging Research Frontiers for Sodium Metaperiodate Trihydrate

Development of Novel Catalytic Systems

The utility of sodium metaperiodate is significantly enhanced when used as a terminal oxidant in catalytic cycles, a strategy that minimizes waste and expands its synthetic utility. Research is increasingly focused on developing novel catalytic systems where sodium metaperiodate regenerates the active catalyst. These systems often involve transition-metal complexes that perform challenging oxidative transformations.

A key area of development is the use of manganese (Mn) and rhodium (Rh) catalysts. For instance, (salen)Mn(III) complexes, in the presence of sodium metaperiodate, act as effective catalysts for the oxidation of sulfides to sulfoxides. isca.me Similarly, Rh(III) chloride has been demonstrated as a homogeneous catalyst for the oxidation of pharmaceuticals like the antibiotic chloramphenicol (B1208) in alkaline media, with periodate (B1199274) serving as the ultimate oxidant. niscair.res.in Beyond acting as a co-oxidant, sodium metaperiodate itself can function as a catalyst in certain reactions, such as the selective sulfonylation of aromatic compounds and in graft copolymerization processes. sigmaaldrich.com

| Catalyst | Co-oxidant | Substrate Type | Transformation | Reference |

|---|---|---|---|---|

| (salen)Mn(III) complexes | Sodium Metaperiodate | Aryl phenyl sulfides | Sulfide (B99878) to Sulfoxide (B87167) | isca.me |

| Rhodium(III) chloride | Sodium Metaperiodate | Chloramphenicol | Oxidation of secondary alcohol | niscair.res.in |

| Rhodium(III) chloride | Sodium Metaperiodate | Sucrose (B13894) | Oxidative ring cleavage | researchgate.net |

| Sodium Metaperiodate | N/A (acts as catalyst) | Aromatics | Sulfonylation | sigmaaldrich.com |

| Sodium Metaperiodate | N/A (acts as catalyst) | Acrylonitrile (B1666552) | Graft Copolymerization | sigmaaldrich.com |

Expansion of Substrate Scope in Oxidative Transformations

While renowned for the Malaprade oxidation—the cleavage of vicinal diols in carbohydrates—the application of sodium metaperiodate is no longer confined to this single transformation. acs.orgatamankimya.com Modern research highlights its efficacy in a much broader range of oxidative reactions, demonstrating its versatility. nih.gov

Recent studies have shown its successful application in:

C-H Bond Activation : Sodium metaperiodate enables the direct and selective functionalization of otherwise unreactive C-H bonds, a significant goal in synthetic chemistry. nih.govrsc.org

Oxidative Functionalization of Alkenes : It is used to mediate important reactions such as aziridination and the anti-Markovnikov azidoiodination of alkenes, providing routes to valuable nitrogen-containing compounds. rsc.orgresearchgate.net

Oxidation of Heteroatoms : The substrate scope has expanded to include the selective oxidation of sulfides to either sulfoxides or sulfones and the oxidation of selenides to selenoxides. rsc.orgresearchgate.net

Oxidation of Amines and Amine Derivatives : Quantitative studies have detailed the oxidation of various aliphatic and aromatic amines, with reaction pathways influenced by pH. nih.gov

This expansion transforms sodium metaperiodate from a specialized reagent into a more general and powerful oxidant in the synthetic chemist's toolkit.

| Substrate Class | Specific Example | Product Type | Reference |

|---|---|---|---|

| Vicinal Diols | Carbohydrates (e.g., Sucrose) | Aldehydes/Ketones | researchgate.netatamankimya.com |

| Alkenes | Styrene derivatives | N-tosyl-aziridines | rsc.orgresearchgate.net |

| Alkenes | Various | β-iodoazides | rsc.orgresearchgate.net |

| Sulfides | Aryl phenyl sulfides | Sulfoxides/Sulfones | isca.meresearchgate.net |

| Amines | Aliphatic and aromatic amines | Various oxidized products | nih.gov |

| Pharmaceuticals | Chloramphenicol | Oxidized drug metabolite | niscair.res.in |

Mechanistic Refinements for Enhanced Selectivity and Efficiency

A deeper understanding of reaction mechanisms is paving the way for more selective and efficient oxidative transformations using sodium metaperiodate. Kinetic studies are crucial in elucidating the roles of catalysts, additives, and reaction conditions.